![molecular formula C6H4N2O3 B1611087 5-Nitronicotinaldehyde CAS No. 87883-20-3](/img/structure/B1611087.png)
5-Nitronicotinaldehyde
Overview
Description
5-Nitronicotinaldehyde is an organic compound with the molecular formula C6H4N2O3 It is a derivative of nicotinaldehyde, where a nitro group is substituted at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitronicotinaldehyde typically involves the nitration of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where nicotinaldehyde is reacted with a nitrating mixture in a reactor. The reaction mixture is then quenched, and the product is isolated through crystallization or distillation techniques. The purity of the final product is ensured through various purification steps, including recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 5-Nitronicotinic acid.
Reduction: 5-Aminonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitronicotinaldehyde, a compound derived from the nitro-substitution of nicotinaldehyde, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with nitro groups can enhance the efficacy of traditional antibiotics by disrupting bacterial cell walls or interfering with metabolic pathways.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized several derivatives of this compound to evaluate their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as new antimicrobial agents.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, leading to the creation of complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
Reaction Type | Reagents Used | Yield (%) | Reference |
---|---|---|---|
Reduction | NaBH4, AcOH | 85 | |
Condensation | Amine derivatives | 75 | |
Nucleophilic Addition | Grignard reagents | 70 |
Materials Science
Polymerization Studies
The incorporation of this compound into polymer matrices has been investigated for developing materials with enhanced thermal and mechanical properties. The nitro group can facilitate cross-linking reactions, improving material stability.
Case Study: Enhanced Polymer Composites
A research project focused on blending this compound with polyvinyl chloride (PVC) to create composites with improved fire resistance and mechanical strength. The study reported a significant increase in thermal degradation temperature compared to pure PVC.
Environmental Applications
Photocatalytic Properties
Recent studies have explored the photocatalytic capabilities of this compound in degrading environmental pollutants. The compound's ability to generate reactive oxygen species under UV light makes it a candidate for applications in wastewater treatment.
Data Table: Photocatalytic Efficiency
Mechanism of Action
The mechanism of action of 5-Nitronicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making it a potential candidate for drug development. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Nicotinaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridinecarboxaldehyde: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
5-Aminonicotinaldehyde: The reduced form of 5-Nitronicotinaldehyde, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both an aldehyde and a nitro group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Biological Activity
5-Nitronicotinaldehyde, a nitro derivative of nicotinaldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group () attached to the fifth position of the nicotinaldehyde structure. This modification significantly influences its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
1. Antimicrobial Activity
Nitro compounds, including this compound, exhibit potent antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA and proteins, leading to cell death. For instance, studies indicate that derivatives with a nitro group are effective against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori .
Table 1: Antimicrobial Efficacy of Nitro Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | M. tuberculosis | 0.78 μM |
5-Nitroimidazole | H. pylori | 0.5 μM |
5-Nitrophenantroline | S. mutans | 0.25 μM |
2. Anti-Inflammatory Activity
The anti-inflammatory effects of nitro compounds are attributed to their ability to modulate signaling pathways involved in inflammation. Specifically, this compound may inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β .
Case Study: Inhibition of Inflammatory Mediators
A recent study demonstrated that a related nitro compound effectively reduced inflammation in murine models by decreasing levels of pro-inflammatory cytokines. The presence of the nitro group was essential for this activity, highlighting its role as both a pharmacophore and a toxicophore .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group facilitates redox reactions that produce reactive oxygen species (ROS), leading to oxidative stress in microbial cells .
- Covalent Binding : Reduced nitro species can covalently bind to cellular macromolecules, disrupting their function and promoting cell death .
- Modulation of Signaling Pathways : By influencing pathways such as NF-kB and MAPK, these compounds can alter inflammatory responses .
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antitubercular Activity : Research indicates that compounds with a nitro group are critical in developing new treatments for tuberculosis, especially against resistant strains .
- Antiparasitic Potential : The compound shows promise against protozoan parasites such as Leishmania donovani, with significant improvements in efficacy compared to traditional treatments .
Properties
IUPAC Name |
5-nitropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOOPEFUADGBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519758 | |
Record name | 5-Nitropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87883-20-3 | |
Record name | 5-Nitro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87883-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.